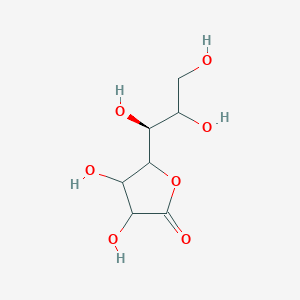
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s chemical formula is C34H22O6S2 , and its molecular weight is approximately 430.54 g/mol .
- It exhibits interesting optical properties due to its extended π-conjugated system, making it relevant for applications in optoelectronic devices.
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate: is a complex organic compound with a unique structure. It consists of two naphthyl groups, a hydroxyimino functional group, and two sulfonate groups attached to a fluorene core.
Méthodes De Préparation
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the condensation of 9,9-dihydroxy-9H-fluorene-2,7-disulfonic acid with 2-naphthylamine under suitable conditions.
Reaction Conditions: The reaction typically occurs in an acidic medium, such as concentrated sulfuric acid, at elevated temperatures.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using similar principles.
Analyse Des Réactions Chimiques
Reactivity: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate can undergo various reactions
Common Reagents and Conditions: Reactions often involve strong acids, bases, or oxidizing agents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction produces the dihydroxy derivative.
Applications De Recherche Scientifique
Chemistry: Researchers study its optical properties, solubility, and stability for potential use in organic electronics, sensors, and luminescent materials.
Biology: Its fluorescent properties make it useful for labeling biomolecules and cellular imaging.
Medicine: Investigations explore its potential as a drug delivery vehicle or diagnostic probe.
Industry: Applications include OLEDs, photovoltaics, and chemical sensors.
Mécanisme D'action
- The exact mechanism remains an active area of research. its π-conjugated structure suggests interactions with electron-rich species, potentially affecting charge transport or energy transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other anthracene derivatives, such as 2,6-di(2-naphthyl)anthracene and 2,6-di(1-naphthyl)anthracene, share structural features but differ in substitution patterns.
Uniqueness: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate’s specific arrangement of functional groups sets it apart from related compounds.
Propriétés
Formule moléculaire |
C33H21NO7S2 |
|---|---|
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
dinaphthalen-2-yl 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H21NO7S2/c35-34-33-31-19-27(42(36,37)40-25-11-9-21-5-1-3-7-23(21)17-25)13-15-29(31)30-16-14-28(20-32(30)33)43(38,39)41-26-12-10-22-6-2-4-8-24(22)18-26/h1-20,35H |
Clé InChI |
KLLXAZIVRXBUDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-(anilinocarbonyl)-2-{[(2E)-3-(4-tert-butylphenyl)-2-propenoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B11994097.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11994103.png)
![N-[(4-bromophenyl)carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B11994109.png)
![4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11994124.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B11994136.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994143.png)

![2-methyl-N'-[(E)-1-phenylethylidene]-4-quinolinecarbohydrazide](/img/structure/B11994162.png)

![5-(4-chlorophenyl)-4-{[(E)-2-furylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994173.png)
![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester](/img/structure/B11994197.png)
